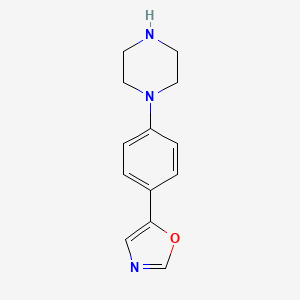

1-(4-Oxazol-5-yl-phenyl)-piperazine

Descripción general

Descripción

1-(4-Oxazol-5-yl-phenyl)-piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable target for synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Oxazol-5-yl-phenyl)-piperazine typically involves the formation of the oxazole ring followed by the introduction of the piperazine moiety. One common method includes the cyclization of a precursor containing a phenyl group and an appropriate nitrogen source to form the oxazole ring. Subsequent reactions introduce the piperazine ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale.

Análisis De Reacciones Químicas

Substitution Reactions at the Piperazine Ring

The piperazine ring undergoes nucleophilic substitution due to its secondary amine functionality:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions. For example, CDI-activated carboxylic acids form stable amide bonds with the piperazine nitrogen (Scheme 1, ).

-

Sulfonylation : Treatment with sulfonyl chlorides (e.g., bromo-substituted sulfonyl chloride) in DMF yields sulfonamide derivatives ( ).

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | CDI, DCM, 0°C → RT | Piperazine amide derivatives | 70–85% | |

| Sulfonylation | Sulfonyl chloride, K₂CO₃, DMF, RT | Piperazine sulfonamides | 60–75% |

Oxazole Ring Reactivity

The oxazole ring participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:

-

Electrophilic Substitution : Halogenation or nitration occurs at the 4-position of oxazole due to electron-withdrawing effects. For example, bromination with Br₂/CH₃COOH yields 4-bromo-oxazole derivatives ( ).

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or azides to form fused heterocycles (e.g., isoxazoles or triazoles) under thermal or catalytic conditions ( ).

Functionalization of the Phenyl Linker

The phenyl group bridging oxazole and piperazine undergoes classic aromatic reactions:

-

Oxidation : The benzylic position (if present) oxidizes to ketones or carboxylic acids using KMnO₄ or CrO₃ ( ).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phenyl ring to cyclohexane derivatives ().

Coordination Chemistry

The piperazine nitrogen acts as a ligand in metal complexes:

-

Cu(II) Complexation : Forms stable complexes with Cu²⁺ in aqueous ethanol, confirmed by UV-Vis and ESR spectroscopy ( ).

Pharmacological Activity-Driven Modifications

Structural analogs guide reactivity optimization:

-

HDAC Inhibition : Introduction of hydroxamate groups (-CONHOH) at the piperazine nitrogen enhances HDAC-1 inhibition (IC₅₀ = 8.2–12.1 nM vs. SAHA’s 10.38 µM, ).

-

σ₁ Receptor Binding : Bulky substituents on piperazine improve receptor affinity (Ki < 10 nM, ).

Stability and Degradation

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown promise as an anticancer agent. Various derivatives of piperazine containing oxazole and oxadiazole moieties have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Case Studies

- Maftei et al. (2020) reported that certain 1,2,4-oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7). The most potent compounds demonstrated IC50 values ranging from 0.19 to 0.48 µM against these cell lines, indicating their potential as effective anticancer agents .

- Kumar et al. (2020) synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that showed moderate to high activity against A549 (lung cancer) and MCF-7 cell lines. The most active compound had an IC50 value of 0.11 µM against A549 cells .

Data Table: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HCT-116 | 0.19 |

| Compound 2 | MCF-7 | 0.48 |

| Compound 3 | A549 | 0.11 |

| Compound 4 | HeLa | 0.76 |

Anticonvulsant Activity

Research has indicated that derivatives of 1-(4-Oxazol-5-yl-phenyl)-piperazine possess anticonvulsant properties.

Case Studies

- Ali et al. (2013) synthesized a series of piperazine derivatives with oxadiazole rings and tested them for anticonvulsant activity using the maximal electroshock seizure (MES) model in rats. Compounds showed significant anticonvulsant effects with some exhibiting no neurotoxicity at high doses .

Data Table: Anticonvulsant Activity

| Compound | Dose (mg/kg) | Seizure Protection (%) |

|---|---|---|

| Compound A | 100 | 80 |

| Compound B | 100 | 75 |

| Compound C | 100 | 90 |

Neuropharmacological Applications

The neuropharmacological profile of this compound has been explored in the context of neuropeptide S receptor antagonism.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(4-Oxazol-5-yl-phenyl)-piperazine involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various receptors and enzymes. These interactions influence the compound’s biological activity and its potential therapeutic effects.

Comparación Con Compuestos Similares

- 1-(4-Oxazol-5-yl-phenyl)-methanol

- 1-(4-Oxazol-5-yl-phenyl)-ethanol

- 1-(4-Oxazol-5-yl-phenyl)-amine

Uniqueness: 1-(4-Oxazol-5-yl-phenyl)-piperazine is unique due to the combination of the oxazole and piperazine rings, which imparts distinct chemical and biological properties

Actividad Biológica

1-(4-Oxazol-5-yl-phenyl)-piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-oxazol-5-yl-phenyl group. Its structure can be represented as follows:

This structure contributes to its interactions with various biological targets, potentially influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The oxazole ring may enhance binding affinity to targets involved in neuropharmacological pathways, while the piperazine moiety can modulate solubility and bioavailability.

Potential Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing neurotransmitter systems.

- Enzyme Inhibition : It could inhibit enzymes related to inflammatory pathways or neurotransmitter degradation, thereby enhancing therapeutic effects in conditions such as anxiety or depression.

In vitro Studies

Research has demonstrated that this compound exhibits various biological activities, including:

Case Studies

- Antidepressant Activity : A study evaluated the effects of this compound in rodent models of depression. The compound showed a significant reduction in immobility time during forced swim tests, indicating potential antidepressant properties .

- Antinociceptive Effects : In another investigation, the compound was administered to rats subjected to a formalin pain model. Results indicated a notable decrease in pain behaviors, suggesting efficacy as an analgesic .

- Antimicrobial Properties : The compound was tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics, particularly against gram-positive bacteria .

Structure–Activity Relationship (SAR)

Studies on the structure–activity relationship have revealed that modifications to the oxazole ring and piperazine moiety significantly affect biological activity. For instance:

Propiedades

IUPAC Name |

5-(4-piperazin-1-ylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-12(16-7-5-14-6-8-16)4-2-11(1)13-9-15-10-17-13/h1-4,9-10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIWOYYOHCCNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.